1H-indole-2-carbothioamide
Overview
Description
1H-Indole-2-carbothioamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The compound this compound features a thioamide group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
1H-Indole-2-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1H-indole-2-carbothioamide plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition of their activity . This interaction is crucial in understanding its potential as a therapeutic agent. For instance, the presence of the carboxamide moiety in this compound allows it to bind effectively to enzyme active sites, thereby modulating their function .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to alterations in cell function, including changes in metabolic pathways and gene expression profiles . These effects are particularly significant in cancer cells, where this compound has demonstrated potential anti-cancer properties by inhibiting key enzymes involved in cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s carboxamide group forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism. Additionally, this compound has been shown to interact with nuclear receptors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the modulation of metabolic flux . The compound’s metabolism can lead to the formation of various metabolites, which can further influence cellular function and metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it can exert its effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-2-carbothioamide can be synthesized through various methods. One common approach involves the reaction of indole-2-carboxylic acid with thionyl chloride to form indole-2-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfoxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like Lewis acids.
Major Products:
Oxidation: Sulfonamides or sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indole-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide.
1H-Indole-3-carboxaldehyde: Features an aldehyde group at the C3 position.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group at the C2 position.
Uniqueness: 1H-Indole-2-carbothioamide is unique due to the presence of the thioamide group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1H-indole-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPYJVQUCPMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639990 | |
Record name | 1H-Indole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-71-6 | |
Record name | 1H-Indole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide?
A1: The research paper states that the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide is 1.660 (3) Å []. This value is significant because it provides information about the bond strength and electronic environment around the thioamide group. Deviations from typical C=S bond lengths can indicate the presence of electronic effects such as conjugation or hydrogen bonding, which can influence the compound's reactivity and potential biological activity.
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